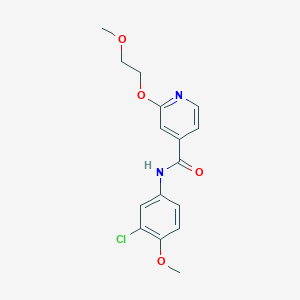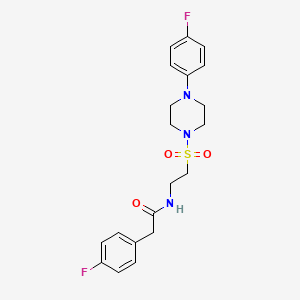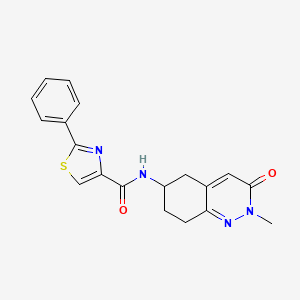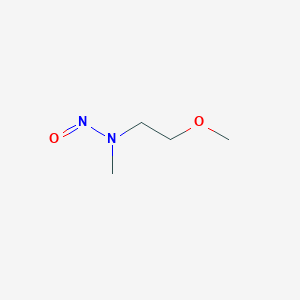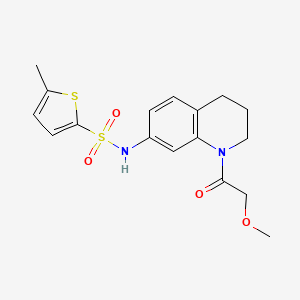
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Chemical compounds similar to "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide" are synthesized through various chemical reactions and evaluated for their potential as pharmacological agents. For instance, sulfonamide derivatives have been investigated for their antimicrobial properties and as inhibitors for enzymes like phenylethanolamine N-methyltransferase (PNMT), which plays a role in neurotransmitter synthesis and regulation (Hayun et al., 2012); (G. L. Grunewald et al., 2005). These studies highlight the compound's relevance in developing new therapeutic drugs with targeted biological activities.
Molecular Design and Pharmacology
Novel synthesis methods for tetrahydroquinoline derivatives have been developed, demonstrating their versatility in medicinal chemistry. These compounds are assessed for their effects on tubulin polymerization, showcasing their potential in cancer therapy due to their ability to inhibit cell proliferation. For example, quinoline sulfonamide derivatives have shown significant inhibitory effects on tumor cell lines, indicating their utility in designing new anticancer agents (Juan Ma & Guo-Hua Gong, 2022).
Analytical Applications
These chemical entities are also utilized in analytical chemistry, particularly in the development of sensitive detection methods for various compounds. For instance, high-performance liquid chromatography (HPLC) methods involving derivatives of tetrahydroisoquinolines have been established for the sensitive and specific detection of biological molecules in complex samples (H. Inoue et al., 2008).
Biological Activities and Mechanism Studies
Research has also focused on understanding the biological activities and mechanisms of action of these compounds. Studies have explored their role as histone deacetylase (HDAC) inhibitors, highlighting their potential in treating diseases like cancer by modulating gene expression through epigenetic mechanisms (Yi-Min Liu et al., 2015).
Mécanisme D'action
Target of Action
The compound, also known as “N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylthiophene-2-sulfonamide”, primarily targets Pythium and Phytophthora in various vegetable crops . These are types of oomycetes, which are fungus-like microorganisms that can cause serious plant diseases.
Mode of Action
The compound interacts with its targets by interfering with the normal synthesis of RNA and DNA in sensitive fungi strains . This disruption in the genetic material synthesis inhibits the growth and proliferation of the targeted organisms, thereby controlling the spread of the disease.
Biochemical Pathways
The affected biochemical pathways primarily involve the nucleic acid synthesis pathways of the targeted organisms . By inhibiting these pathways, the compound prevents the replication of the disease-causing organisms, thereby halting the progression of the disease.
Pharmacokinetics
The compound is known to have systemic function , suggesting it can be absorbed and distributed throughout the plant to exert its effects.
Result of Action
The result of the compound’s action is the effective control of diseases caused by Pythium and Phytophthora in various vegetable crops . By inhibiting the growth and proliferation of these organisms, the compound helps to maintain the health and productivity of the crops.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of resistant strains of the targeted organisms can reduce the efficacy of the compound . Therefore, continuous monitoring and management strategies are necessary to ensure the effective use of the compound in different environmental conditions.
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-5-8-17(24-12)25(21,22)18-14-7-6-13-4-3-9-19(15(13)10-14)16(20)11-23-2/h5-8,10,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUOLXOZWZLBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-ethyl 4-((4-((4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2819137.png)
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819139.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
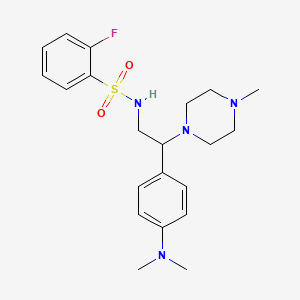
![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)
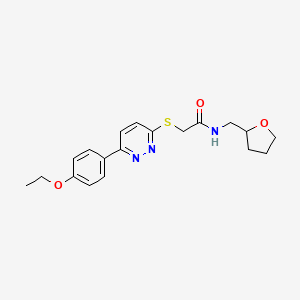
![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2819153.png)
